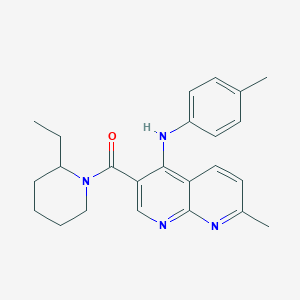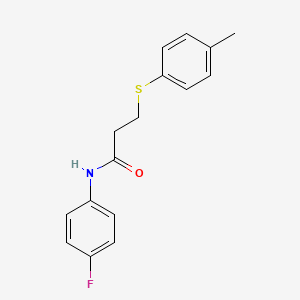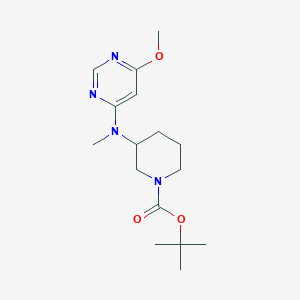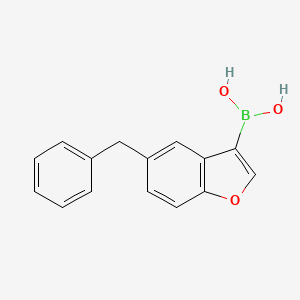![molecular formula C12H21NO2 B2373871 8-Azaspiro[4.5]decan-2-ylmethylacetat CAS No. 2007921-09-5](/img/structure/B2373871.png)
8-Azaspiro[4.5]decan-2-ylmethylacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azaspiro[4.5]decan-2-ylmethyl acetate is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Wissenschaftliche Forschungsanwendungen
8-Azaspiro[4.5]decan-2-ylmethyl acetate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decan-2-ylmethyl acetate typically involves the reaction of a spirocyclic amine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 8-Azaspiro[4.5]decan-2-ylmethyl acetate may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
8-Azaspiro[4.5]decan-2-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .
Wirkmechanismus
The mechanism of action of 8-Azaspiro[4.5]decan-2-ylmethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azaspiro[4.5]decan-2-one: Similar in structure but lacks the acetate group.
8-Azaspiro[4.5]decan-2-ylmethyl acrylate: Contains an acrylate group instead of an acetate group.
8-Azaspiro[4.5]decan-2-ylmethyl methacrylate: Contains a methacrylate group instead of an acetate group.
Uniqueness
8-Azaspiro[4.5]decan-2-ylmethyl acetate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The presence of the acetate group allows for specific interactions and reactions that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
8-azaspiro[4.5]decan-3-ylmethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-10(14)15-9-11-2-3-12(8-11)4-6-13-7-5-12/h11,13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKRTMGCPJNIGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC2(C1)CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2373790.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2373791.png)
![Ethyl 4-[4,7,8-trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)




![1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2373798.png)
![4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2373799.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime](/img/structure/B2373804.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2373810.png)
